molecular formula C12H15N3O5S B5565761 1-(methylsulfonyl)-4-(3-nitrobenzoyl)piperazine

1-(methylsulfonyl)-4-(3-nitrobenzoyl)piperazine

Cat. No. B5565761
M. Wt: 313.33 g/mol
InChI Key: HCJDOWMWZZPTDL-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(3-nitrobenzoyl)piperazine, also known as MNBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial and Antiviral Activities

  • Synthesis and Antibacterial Activities : Novel piperazine derivatives, including those related to 1-(methylsulfonyl)-4-(3-nitrobenzoyl)piperazine, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against several bacterial strains, indicating their potential as antibacterial agents Wu Qi, 2014.

  • Anti-HIV Activity : Research into nitroimidazole and piperazine derivatives has uncovered compounds with significant in vitro anti-HIV activity. This suggests the potential of such compounds, including those structurally related to 1-(methylsulfonyl)-4-(3-nitrobenzoyl)piperazine, in developing new non-nucleoside reverse transcriptase inhibitors for HIV treatment N. Al-Masoudi et al., 2007.

Pharmaceutical Analysis and Development

  • Pharmacokinetic Studies : A method for determining a non-peptide oxytocin receptor antagonist in human plasma has been developed, showcasing the analytical applications of piperazine derivatives in the pharmacokinetic analysis of new drugs W. Kline et al., 1999.

  • Synthesis Methods : Research into the synthesis of piperazine and quinazolinone derivatives, including methods for producing compounds like 1-(methylsulfonyl)-4-(3-nitrobenzoyl)piperazine, has contributed to the development of new pharmaceutical agents with potential applications in treating various diseases A. Y. Kornylov et al., 2017.

Therapeutic Research and Drug Design

  • Antagonistic and Enzyme Inhibition Properties : The exploration of piperazine derivatives in the design of enzyme inhibitors and receptor antagonists has led to the identification of compounds with significant therapeutic potential, including activities against Alzheimer’s disease and cancer Various Authors, 2018-2020.

  • Fluorescence-Tagged Ligands for Receptor Studies : The development of highly potent fluorescence-tagged nonimidazole histamine H3 receptor ligands featuring piperazine units demonstrates the utility of such compounds in biomedical research, particularly in receptor binding studies M. Amon et al., 2007.

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-21(19,20)14-7-5-13(6-8-14)12(16)10-3-2-4-11(9-10)15(17)18/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDOWMWZZPTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methylsulfonyl)piperazin-1-yl](3-nitrophenyl)methanone

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